N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide
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Overview
Description
N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the indole derivative . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. It can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, making it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effect on tubulin polymerization.
3,3’-(Phenylmethylene)bis(1H-indole): Another indole derivative with similar biological activities.
Uniqueness
N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C19H20N2O/c1-3-18(22)21(2)19(14-9-5-4-6-10-14)16-13-20-17-12-8-7-11-15(16)17/h4-13,19-20H,3H2,1-2H3 |
InChI Key |
DAVDMYKNYBLFRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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